(4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate
Description
The compound "(4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate" is an organophosphate derivative characterized by a substituted phenyl group (4-bromo-2,5-dichlorophenyl) attached to a methyl hydrogen phosphate moiety. These analogs share the same aromatic backbone but differ in substituents on the phosphorus atom, which significantly influence their chemical properties, biological activity, and regulatory status. Notably, the evidence predominantly references phosphorothioate esters (where sulfur replaces oxygen in the phosphate group), which are critical in agrochemical applications .
Properties
CAS No. |
21847-43-8 |
|---|---|
Molecular Formula |
C7H6BrCl2O4P |
Molecular Weight |
335.90 g/mol |
IUPAC Name |
(4-bromo-2,5-dichlorophenyl) methyl hydrogen phosphate |
InChI |
InChI=1S/C7H6BrCl2O4P/c1-13-15(11,12)14-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3,(H,11,12) |
InChI Key |
OOJOOAKPRHBEAJ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(O)OC1=CC(=C(C=C1Cl)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Halogenation Strategies
Bromination and chlorination of phenolic substrates typically employ electrophilic aromatic substitution. For instance, N-bromosuccinimide (NBS) in acetone under reflux effectively introduces bromine at the para-position relative to existing electron-withdrawing groups. Similarly, chlorination using sulfuryl chloride (SO₂Cl₂) or chlorine gas in dichloromethane achieves ortho- and meta-substitution patterns. These methods ensure regioselectivity critical for constructing the 2,5-dichloro-4-bromo backbone.
Protecting Group Considerations
To prevent unwanted side reactions during phosphorylation, hydroxyl group protection is often necessary. Methylation via methyl iodide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate in polar aprotic solvents like N,N-dimethylformamide (DMF) achieves high yields (75–90%). This step ensures the phenolic oxygen remains inert until phosphorylation.
Phosphorylation Methodologies
Phosphorylation of halogenated phenols to form methyl hydrogen phosphate esters follows two primary pathways: direct esterification using phosphorus oxychloride derivatives or stepwise coupling with pre-formed phosphate intermediates.
Direct Esterification with Methyl Phosphorodichloridate
Reaction of 4-bromo-2,5-dichlorophenol with methyl phosphorodichloridate (Cl₂PO-OCH₃) in anhydrous dichloromethane or tetrahydrofuran (THF) represents a streamlined approach. The mechanism involves nucleophilic attack by the deprotonated phenol oxygen on the electrophilic phosphorus center, facilitated by pyridine or triethylamine to neutralize HCl byproducts. Optimal conditions include:
- Temperature : 0–25°C to minimize side reactions
- Molar ratio : 1:1.2 (phenol:phosphorodichloridate) for complete conversion
- Reaction time : 4–6 hours under nitrogen atmosphere
Post-reaction, hydrolysis with ice-cold water selectively cleaves one chloride group, yielding the mono-hydrogen phosphate ester.
Two-Step Coupling via Phosphate Triesters
An alternative route involves initial formation of a phosphate triester, followed by selective deprotection. For example, treating the phenol with phosphorus oxychloride (POCl₃) in the presence of trimethylamine generates a trichlorophosphate intermediate, which reacts with methanol to form the triester. Subsequent alkaline hydrolysis (e.g., NaOH in ethanol/water) removes two methyl groups, affording the target hydrogen phosphate.
Table 1: Comparative Analysis of Phosphorylation Methods
| Method | Reagents | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Direct esterification | Cl₂PO-OCH₃, pyridine | DCM | 78–85 | ≥95 |
| Two-step triester | POCl₃, MeOH, NaOH | THF/H₂O | 65–72 | 90–93 |
Optimization of Reaction Parameters
Solvent Systems
Polar aprotic solvents like DMF and acetonitrile enhance reagent solubility and reaction rates but risk hydrolyzing sensitive intermediates. Non-polar solvents (e.g., toluene ) favor slower, controlled reactions, reducing side product formation.
Temperature and Catalysis
Low temperatures (0–5°C) suppress thermal degradation of halogenated aromatics, while phase-transfer catalysts (e.g., tetrabutylammonium bromide ) improve interfacial reactivity in biphasic systems.
Purification Techniques
Crude products are purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Analytical validation by ¹H NMR and LC-MS ensures structural fidelity.
Industrial-Scale Production
Continuous flow reactors dominate industrial synthesis, offering superior heat transfer and mixing compared to batch processes. Microreactor systems with in-line FTIR monitoring enable real-time adjustment of stoichiometry and temperature, achieving >90% conversion with minimal waste.
Challenges and Mitigation Strategies
Halogen Displacement
Bromine and chlorine substituents may undergo nucleophilic displacement under basic conditions. Using mild bases (e.g., sodium bicarbonate ) and avoiding prolonged reaction times mitigates this risk.
Phosphate Hydrolysis
Premature hydrolysis of phosphate esters is minimized by strictly anhydrous conditions and inert atmospheres. Post-synthesis, products are stored at –20°C under nitrogen.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The phosphate ester bond can be hydrolyzed to produce the corresponding phenol and phosphoric acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound yields 4-bromo-2,5-dichlorophenol and phosphoric acid .
Scientific Research Applications
Chemistry
In chemistry, (4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate is used as a reagent in various organic synthesis reactions. It serves as a precursor for the synthesis of more complex organophosphorus compounds .
Biology and Medicine
It can be used in the development of novel pharmaceuticals and as a tool for studying biochemical pathways involving phosphate esters .
Industry
In the industrial sector, (4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate involves its interaction with specific molecular targets. The phosphate group can form strong bonds with metal ions and enzymes, influencing various biochemical pathways. The bromine and chlorine atoms can also participate in halogen bonding, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Bromophos (O-(4-Bromo-2,5-dichlorophenyl) O,O-Dimethyl Phosphorothioate)
- Molecular Formula : C₈H₈BrCl₂O₃PS .
- CAS No.: 2104-96-3 .
- Uses : Broad-spectrum insecticide and acaricide, effective against household and agricultural pests .
- Toxicity : Moderate toxicity; classified for "foreign use" with tolerances, but less neurotoxic than other analogs .
- Regulatory Status : Approved under ISO standards; marketed under trade names like Nexion .
Bromophos-ethyl (O-(4-Bromo-2,5-dichlorophenyl) O,O-Diethyl Phosphorothioate)
Leptophos (O-(4-Bromo-2,5-dichlorophenyl) O-Methyl Phenylphosphonothioate)
- Molecular Formula : C₁₃H₁₀BrCl₂O₂PS .
- CAS No.: 21609-90-5 .
- Uses : Formerly used as an insecticide; banned due to severe neurotoxicity .
- Toxicity : High neurotoxicity linked to delayed neuropathy in mammals and aquatic organisms; tolerances revoked .
- Regulatory Status : Prohibited globally; historical trade names include Phosvel .
(4-Bromo-2,5-dichlorophenyl) Diethyl Phosphate
- Molecular Formula : C₁₀H₁₂O₄PCl₂Br .
- CAS No.: 4855-63-4 .
- Uses: Limited data; likely a niche agrochemical or research compound.
- Toxicity: Not explicitly listed in hazardous catalogs; requires further study .
Key Comparative Data
Table 1: Structural and Functional Comparison
*Note: The target compound’s inferred formula assumes a methyl hydrogen phosphate group; direct evidence is lacking.
Mechanistic and Environmental Insights
- Mode of Action: Bromophos and analogs inhibit acetylcholinesterase, disrupting nerve function in pests . Leptophos additionally causes delayed neuropathy via non-cholinergic mechanisms .
- Environmental Fate : Bromophos exhibits moderate persistence in soil, while Leptophos’ metabolites are highly recalcitrant, contributing to its ban .
- Ecotoxicity : Leptophos is acutely toxic to fish and invertebrates (LC₅₀ < 1 mg/L), whereas Bromophos-ethyl shows higher aquatic toxicity than Bromophos .
Biological Activity
(4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate is an organophosphate compound notable for its complex structure and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a phosphorus atom bonded to a methyl group and a hydrogen phosphate moiety, along with a phenyl ring substituted with bromine and chlorine atoms. The halogen substituents significantly enhance its biological activity and reactivity. Organophosphates like this compound are recognized for their roles in agriculture as pesticides and in medicinal chemistry for therapeutic effects.
Organophosphates generally exert their biological effects by inhibiting acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system, which can be toxic at high concentrations. The unique structural features of (4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate may allow it to interact with various biological targets beyond AChE inhibition, potentially contributing to its therapeutic applications.
Predictive Models
Predictive models such as PASS (Prediction of Activity Spectra for Substances) can estimate the expected biological activities based on the chemical structure of (4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate. Such models suggest potential activities against various biological targets, including antimicrobial and anticancer properties.
Synthesis Methods
Several synthetic routes exist for producing (4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate. These methods require careful control of reaction conditions to ensure high yields and purity. Common approaches include:
- Nucleophilic substitution reactions involving phosphorus oxychloride.
- Direct phosphorylation of the corresponding phenol derivatives.
Comparative Analysis with Related Compounds
The following table compares (4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate with structurally similar organophosphates:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl parathion | Methyl group attached to phosphorus | Known insecticide; significant neurotoxic effects |
| Chlorpyrifos | Chlorinated phenyl ring attached to phosphorus | Widely used pesticide with environmental concerns |
| Fenitrothion | Nitro group on phenyl ring | Exhibits both insecticidal and acaricidal properties |
This comparison highlights how the unique halogen substitutions in (4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate may influence its specific biological activities and applications.
Case Studies and Research Findings
Recent studies have focused on the biological activities of organophosphates similar to (4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate. For instance:
- Antimicrobial Activity : Research indicates that certain organophosphates exhibit significant antimicrobial properties against various pathogens. The presence of halogen atoms is often linked to enhanced activity.
- Anticancer Potential : Some studies have reported that organophosphate compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
- Neurotoxicity Assessment : Evaluations of neurotoxic effects have shown that compounds with similar structures can lead to adverse neurological outcomes at elevated doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
